Mevociclib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mevociclib, also known as SY-1365, is a synthetic organic compound12. It is a cyclin-dependent kinase 7 (CDK7) inhibitor12 that is being developed for potential treatment of proliferative diseases12.
Synthesis Analysis
Mevociclib is a structural analogue of THZ1 and covalently binds to the same cysteine residue located outside of the canonical kinase domain at which THZ1 binds1. However, the exact synthesis process of Mevociclib is not clearly mentioned in the retrieved papers.
Molecular Structure Analysis
The molecular weight of Mevociclib is 586.261. It has 9 hydrogen bond acceptors, 4 hydrogen bond donors, and 11 rotatable bonds1. The topological polar surface area is 127.931. The compound adheres to Lipinski’s rules1.
Chemical Reactions Analysis
The exact chemical reactions involving Mevociclib are not clearly mentioned in the retrieved papers. However, it is known that Mevociclib covalently binds to a cysteine residue of CDK71.
Physical And Chemical Properties Analysis
Mevociclib has a molecular weight of 587.1251. The elemental analysis shows that it contains 63.42% carbon, 6.01% hydrogen, 6.04% chlorine, 19.09% nitrogen, and 5.45% oxygen1.
Scientific Research Applications
"MEvoLib v1.0: the first molecular evolution library for Python" by Álvarez & Ruiz-Pesini (2016) discusses MEvoLib, a molecular evolution library for Python, which provides a framework to work with different tools in molecular evolution studies (Álvarez & Ruiz-Pesini, 2016).
"Drug and gene delivery to the back of the eye: from bench to bedside" by Rowe-Rendleman et al. (2014) explores various strategies for drug and gene delivery to the posterior segment of the eye, focusing on novel materials, nanoparticulate delivery systems, and gene therapy (Rowe-Rendleman et al., 2014).
"Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition" by Dey et al. (2017) discusses Voruciclib, a CDK9 inhibitor, in the context of its potential for treating high-risk diffuse large B-cell lymphoma (Dey et al., 2017).
"Abstract 1321: Identification of markers of sensitivity and resistance to palbociclib (PD0332991) in melanoma" by von Euw et al. (2014) focuses on the identification of markers for sensitivity and resistance to palbociclib in melanoma treatment (von Euw et al., 2014).
Safety And Hazards
The specific safety and hazards related to Mevociclib are not clearly mentioned in the retrieved papers. However, as with any drug, it is important to use it under the guidance of a healthcare professional to minimize potential risks.
Future Directions
Mevociclib is being developed for potential treatment of proliferative diseases1. It has shown promise in preclinical studies, exhibiting anti-proliferative and apoptotic effects in solid tumor cell lines2. However, more research is needed to fully understand its potential therapeutic applications and long-term effects.
properties
IUPAC Name |
N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNYBYSTCRPAO-LXBQGUBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClN8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mevociclib | |
CAS RN |
1816989-16-8 |
Source
|
Record name | Mevociclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEVOCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.